![molecular formula C9H9N3O2 B1459005 ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate CAS No. 1266114-63-9](/img/structure/B1459005.png)
ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate
Overview
Description
Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate is a chemical compound with the CAS Number: 1266114-63-9 . It has a molecular weight of 191.19 . The IUPAC name for this compound is ethyl 1H-imidazo[4,5-c]pyridine-7-carboxylate .
Molecular Structure Analysis
The InChI code for ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate is 1S/C9H9N3O2/c1-2-14-9(13)6-3-10-4-7-8(6)12-5-11-7/h3-5H,2H2,1H3,(H,11,12) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate is a solid at room temperature . It should be stored in a refrigerator . .Scientific Research Applications
Comprehensive Analysis of Ethyl 3H-Imidazo[4,5-c]pyridine-7-carboxylate Applications
The compound ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate is a derivative of the imidazopyridine class, which has shown a wide range of applications in scientific research due to its structural resemblance to purines. Here is a detailed analysis of its unique applications across various fields:
Central Nervous System (CNS) Modulation: Imidazopyridines are known to act as GABA_A receptor agonists, which play a significant role in CNS activities. They can potentially be used to develop treatments for neurological disorders by modulating neurotransmitter release and neuronal excitability.
Digestive System Aid: As proton pump inhibitors, these compounds can reduce stomach acid production, offering therapeutic potential for conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.
Cancer Therapeutics: The imidazo[4,5-c]pyridine core is present in compounds like 3-deazaneplanocin A (DZNep), which acts as a histone methyltransferase EZH2 inhibitor. This suggests its application in cancer treatment, particularly in epigenetic therapies targeting cancer cell growth and proliferation.
Anti-Inflammatory Agents: Imidazopyridines have been developed as nonsteroidal anti-inflammatory drugs (NSAIDs), indicating their use in managing inflammation and pain associated with various conditions.
Antimicrobial Activity: Recent studies have explored the antimicrobial properties of imidazopyridine derivatives. These compounds could lead to the development of new antibiotics or antiseptics, addressing the growing concern of antibiotic resistance.
Metabolic Pathway Regulation: These derivatives have the ability to influence carbohydrate metabolism by acting on enzymes involved in these pathways. This opens up possibilities for diabetes management and other metabolic disorders.
Material Science Applications: Due to their special structural characteristics, imidazopyridine derivatives have potential applications in material science, particularly in proton- and charge-transfer processes, which are crucial in developing new materials with specific electronic properties.
Optoelectronic Devices: The unique structure of imidazopyridines makes them suitable for use in optoelectronic devices. They can function as emitters for confocal microscopy and imaging, contributing to advancements in medical imaging technologies.
Each of these applications demonstrates the versatility and potential of ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate in scientific research, spanning from medical to material science fields .
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridines have been recognized as a valuable scaffold in medicinal chemistry due to their wide range of applications . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the development of new compounds based on the imidazo[1,2-a]pyridine scaffold, such as ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate, could be a promising direction for future research.
Mechanism of Action
Target of Action
Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate is a compound with a complex mechanism of action. Related imidazo[4,5-b]pyridine derivatives have been evaluated as antagonists of various biological receptors, including angiotensin ii and thromboxane a2 .
Mode of Action
It is known that imidazo[4,5-b]pyridine derivatives can interact with their targets, leading to changes in cellular function
Biochemical Pathways
Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Result of Action
Related compounds have shown potential in various applications, such as cancer treatment and ebola virus disease .
properties
IUPAC Name |
ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)6-3-10-4-7-8(6)12-5-11-7/h3-5H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYJINSKLFNOGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC2=C1N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201202514 | |
Record name | 3H-Imidazo[4,5-c]pyridine-7-carboxylic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201202514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate | |
CAS RN |
1266114-63-9 | |
Record name | 3H-Imidazo[4,5-c]pyridine-7-carboxylic acid, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1266114-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-Imidazo[4,5-c]pyridine-7-carboxylic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201202514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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